Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated organic compound with the molecular formula C7H10F3NO4 It is characterized by the presence of trifluoromethyl and acetamido groups, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate typically involves the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with acetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the acetamido group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
Industrial production of ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-acetamido-3,3,3-trifluoro-2-oxopropanoate.
Reduction: Formation of ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The acetamido group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other fluorinated compounds such as:
Ethyl 2-acetamido-3,3,3-trifluoro-2-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate: Similar structure but with an amino group instead of an acetamido group.
Ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxybutanoate: Similar structure but with an additional carbon in the backbone.
The uniqueness of ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound with promising biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H10F3NO4 and a molecular weight of approximately 229.15 g/mol. The compound is characterized by the presence of a trifluoromethyl group and an acetylamino functional group, which enhance its lipophilicity and metabolic stability. These properties make it an interesting candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to enzymes, potentially leading to inhibition of certain biochemical pathways.
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target molecules, stabilizing these interactions and influencing biological responses .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary data indicate that it may possess anticancer properties by targeting specific cancer cell pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits specific enzyme activities associated with inflammation and cancer progression. For instance, it was shown to reduce the activity of cyclooxygenase (COX) enzymes in cell culture models.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls. These findings support its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate | C8H10F3N | Lacks acetylamino group |
Ethyl 2-(butyrylamino)-3,3,3-trifluoro-2-hydroxypropanoate | C9H14F3NO4 | Contains butyrylamino instead of acetylamino |
Ethyl 2-(propionylamino)-3,3,3-trifluoro-2-hydroxypropanoate | C9H14F3N | Contains propionylamino group |
This comparison highlights the unique features of this compound that contribute to its distinct biological activities.
Properties
IUPAC Name |
ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO4/c1-3-15-5(13)6(14,7(8,9)10)11-4(2)12/h14H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTMLHIXLZJNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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